4-Chloro-5-methyl-quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-quinolin-6-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups in this compound enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-quinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methyl-quinolin-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential use in anticancer and antimalarial therapies.
Industry: Utilized in the production of dyes, catalysts, and electronic materials
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-quinolin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, its anticancer activity may involve the inhibition of specific kinases and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the chlorine and methyl groups.
4-Hydroxyquinoline: A hydroxylated derivative with different chemical properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Uniqueness
4-Chloro-5-methyl-quinolin-6-ol is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. These modifications make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-5-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-9(13)3-2-8-10(6)7(11)4-5-12-8/h2-5,13H,1H3 |
InChI Key |
KMXYKSKXUXSYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CC(=C12)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.